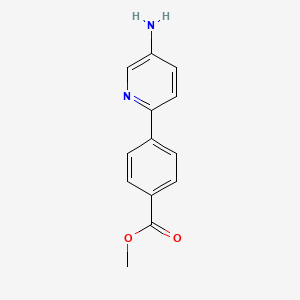
4-(5-アミノ-2-ピリジル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
4-(5-アミノ-2-ピリジル)安息香酸メチル: は、さまざまな薬剤の合成のためのビルディングブロックとしての可能性があるため、医薬品研究で利用されています。 ピリジル基はバイオイソステアとして機能し、薬物化合物中の構造的に類似した原子を置き換えて、薬物動態特性を改善することができます .
抗ウイルス剤の開発
この化合物は、抗ウイルス剤の開発における使用について研究されてきました。 ピリジン環のアミノ基は修飾して、ウイルス複製酵素を阻害する誘導体を生成することができ、ウイルス感染に対する新しい治療法への道を開きます .
材料科学
材料科学では、4-(5-アミノ-2-ピリジル)安息香酸メチル は、特定の電子または光学特性を持つ新規有機化合物を合成するために使用できます。 これらの材料は、有機半導体または光起電セルを作成するために適用できます .
化学合成
汎用性の高い化学試薬として、複雑な有機分子の合成における中間体として役立ちます。 その反応性により選択的な変換が可能になり、多様な分子構造の構築に役立ちます .
生物学的プローブ
研究者は、この化合物を生物学的プローブの設計に使用しています。 生体分子に結合させたり、小分子プローブに組み込んだりすることで、科学者は分子レベルで生物学的プロセスを研究することができます .
触媒
この化合物の構造により、触媒系におけるリガンドとして機能できます。 金属と配位して、不斉合成など、さまざまな化学反応を促進する触媒を形成できます .
農薬研究
農薬研究では、4-(5-アミノ-2-ピリジル)安息香酸メチル の誘導体が、除草剤または殺虫剤としての潜在的な用途について検討されています。 ピリジン部分はこのような化合物の生物活性に不可欠な場合があります .
分析化学
この化合物は、分析化学においても関連しており、クロマトグラフィー分析における標準または参照化合物として使用され、関連する物質を特定または定量化することができます .
生物活性
Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. Its structure includes a benzenecarboxylate moiety with a 5-amino-2-pyridinyl substitution, which contributes to its reactivity and biological interactions. The presence of both carboxylate and amino groups enhances its pharmacological potential, making it a candidate for various therapeutic applications.
Anticancer Potential
Preliminary studies suggest that methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate exhibits anticancer properties. It has been investigated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound's mechanism appears to involve enzyme inhibition and modulation of signaling pathways critical for cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate | MCF-7 | TBD | TBD |
| Comparison Compound | MCF-7 | 21.2 | 89.6% |
| Imatinib | MCF-7 | TBD | 78.7% |
In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of cancer cells, suggesting its viability as a lead compound in drug development .
The biological activity of methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in disease processes. The amino group may facilitate hydrogen bonding with target proteins, while the carboxylate group can participate in ionic interactions, enhancing binding affinity.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit key enzymes involved in tumor growth. For example, studies have reported that similar compounds exhibit significant inhibition rates against VEGFR kinase, which plays a crucial role in angiogenesis .
- Cytotoxicity Assessments : A series of compounds structurally related to methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate were tested for cytotoxicity against MCF-7 cells. Results indicated that specific substitutions on the pyridine ring could enhance potency, with some derivatives achieving IC50 values in the low micromolar range .
- Molecular Docking Studies : Computational studies using molecular docking have revealed that methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate can effectively bind to the active sites of target proteins like VEGFR, forming essential interactions that contribute to its inhibitory effects on cancer cell proliferation .
特性
IUPAC Name |
methyl 4-(5-aminopyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)12-7-6-11(14)8-15-12/h2-8H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVFODCVMGKLTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377299 |
Source


|
| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223127-54-6 |
Source


|
| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














